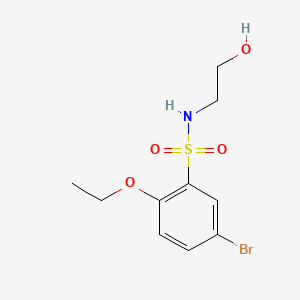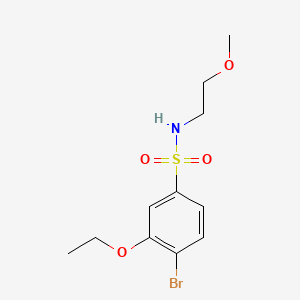
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide, also known as BES, is a sulfonamide compound that has been widely used in scientific research. BES is a white crystalline powder that is soluble in water and organic solvents. BES has been used in various research applications, including biochemistry, physiology, and pharmacology.
Mécanisme D'action
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide acts as a pH indicator by changing color in response to changes in pH. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has a pKa value of 7.5, which means that it changes color from yellow to blue as the pH increases from 7.5 to 9.0. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to measure the pH of acidic solutions by adding a base to the solution and observing the color change of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the pH of intracellular compartments, such as lysosomes and endosomes. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the pH of extracellular fluids, such as blood and urine. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the effects of pH on enzyme activity, protein folding, and membrane transport. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the effects of pH on drug metabolism and drug transport.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has several advantages as a pH indicator in scientific research. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a highly sensitive indicator that can detect changes in pH within a narrow range. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is also a stable compound that does not degrade over time. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is soluble in water and organic solvents, which makes it easy to use in various experimental conditions. However, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has some limitations as a pH indicator. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can interfere with some enzymatic assays and protein assays. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also interact with some drugs and affect their metabolism and transport.
Orientations Futures
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has many potential future directions in scientific research. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can be used to study the pH of intracellular compartments in various cell types. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to study the effects of pH on drug metabolism and drug transport in different disease models. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to develop new pH-sensitive drug delivery systems. Further research is needed to explore the potential of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide in these areas.
In conclusion, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound that has been widely used in scientific research as a pH indicator. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has a simple and efficient synthesis method and unique properties that make it useful in various research applications. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has the potential for future directions in studying the pH of intracellular compartments, drug metabolism, and drug delivery systems. However, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has some limitations as a pH indicator that need to be considered in experimental design.
Méthodes De Synthèse
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can be synthesized by reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The reaction yields 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide as a white crystalline powder with a high purity. The synthesis method is simple and efficient, making 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide an accessible compound for scientific research.
Applications De Recherche Scientifique
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been widely used in scientific research due to its unique properties. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound that can act as a pH indicator, which makes it useful in biochemical and physiological studies. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the pH of intracellular compartments, such as lysosomes and endosomes. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the pH of extracellular fluids, such as blood and urine.
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPXEQNAHNODBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)







![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
![5-bromo-2-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)


